2-Methylbenzophenone

Catalog No.
S515946
CAS No.
131-58-8
M.F
C14H12O
M. Wt
196.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methylbenzophenone

CAS Number

131-58-8

Product Name

2-Methylbenzophenone

IUPAC Name

(2-methylphenyl)-phenylmethanone

Molecular Formula

C14H12O

Molecular Weight

196.24 g/mol

InChI

InChI=1S/C14H12O/c1-11-7-5-6-10-13(11)14(15)12-8-3-2-4-9-12/h2-10H,1H3

InChI Key

CKGKXGQVRVAKEA-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)C2=CC=CC=C2

solubility

Soluble in DMSO

Synonyms

2-Methylbenzophenone; NSC 67362; ; NSC-67362; NSC67362

Canonical SMILES

CC1=CC=CC=C1C(=O)C2=CC=CC=C2

The exact mass of the compound 2-Methylbenzophenone is 196.0888 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 67362. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

2-Methylbenzophenone is an ortho-substituted aromatic ketone widely utilized as a specialized photoinitiator, a UV-absorbing additive, and a critical intermediate in organic synthesis . Unlike its unsubstituted parent compound, benzophenone, 2-methylbenzophenone is a clear, pale-yellow liquid at room temperature with a melting point of approximately -18 °C . This physical state, combined with its distinct photophysical behavior driven by the ortho-methyl group, makes it highly valuable for solvent-free UV-curable formulations, inks, and coatings where solid initiators would require additional processing . Furthermore, its distinct ability to undergo rapid photoenolization provides a specialized reactivity profile for advanced photochemical syntheses .

Attempting to substitute 2-methylbenzophenone with cheaper, more common alternatives like unsubstituted benzophenone or 4-methylbenzophenone introduces severe processability and chemical compatibility failures . Because benzophenone and 4-methylbenzophenone are crystalline solids at room temperature (melting points ~48 °C and ~55 °C, respectively), their use in high-concentration UV resins requires either thermal melting or the addition of volatile organic solvents, which compromises solvent-free or low-VOC formulations . Chemically, the ortho-methyl group in 2-methylbenzophenone dictates a completely different photochemical pathway; upon UV irradiation, it undergoes rapid intramolecular hydrogen abstraction (photoenolization) rather than the intermolecular abstraction typical of standard benzophenones [1]. Consequently, substituting it in specific photochemical syntheses, such as dienophile trapping, will result in a complete failure to yield the desired photo-adducts [1].

Room-Temperature Liquid State for Solvent-Free Processing

The most immediate procurement advantage of 2-methylbenzophenone over its analogs is its physical state. While unsubstituted benzophenone and 4-methylbenzophenone are solids that require dissolution or melting, 2-methylbenzophenone is a liquid with a sub-zero melting point. This allows formulators to add the photoinitiator directly into UV-curable resins at room temperature, eliminating the need for volatile organic solvents and preventing low-temperature crystallization defects during storage .

Evidence DimensionMelting Point
Target Compound Data-18 °C (Liquid)
Comparator Or BaselineBenzophenone (~48 °C) and 4-Methylbenzophenone (~55 °C)
Quantified Difference>65 °C reduction in melting point compared to standard solid analogs
ConditionsStandard ambient temperature and pressure (SATP)

Eliminates the need for dissolution solvents or thermal processing in UV-curing formulations, directly reducing manufacturing time and VOC emissions.

Ultrafast Intramolecular Hydrogen Abstraction (Photoenolization)

The ortho-methyl substitution fundamentally alters the compound's photochemical trajectory. Upon UV irradiation, 2-methylbenzophenone undergoes highly efficient intramolecular hydrogen abstraction to form a transient photoenol, which drastically quenches its triplet state[1]. This results in a triplet lifetime in the picosecond to low nanosecond range, whereas unsubstituted benzophenone maintains a long-lived triplet state (microseconds) necessary for standard intermolecular reactions [2].

Evidence DimensionTriplet State Lifetime
Target Compound DataPicosecond to low nanosecond scale
Comparator Or BaselineBenzophenone (Microsecond scale)
Quantified Difference~10^3 to 10^6 fold reduction in triplet lifetime
ConditionsUV irradiation in standard organic solvents at room temperature

Dictates its selection as a specialized dienophile-trapping reagent or a component in targeted photostabilization, rather than a generic intermolecular Type II photoinitiator.

Eutectic Melting Point Depression in Photoinitiator Blends

In industrial UV curing, maximizing the active initiator concentration without causing precipitation is a major challenge. 2-Methylbenzophenone is frequently utilized to create stable, room-temperature liquid eutectic mixtures when blended with solid analogs like 4-methylbenzophenone or benzophenone[1]. By acting as the liquid phase depressant, it enables the creation of 100% active liquid photoinitiator blends that resist crystallization even at high loadings or low storage temperatures .

Evidence DimensionBlend Phase Stability
Target Compound DataForms stable liquid eutectic mixtures preventing precipitation
Comparator Or BaselinePure Benzophenone (crystallizes at high formulation loading)
Quantified DifferenceEnables 100% active liquid formulations without the use of inert carrier solvents
ConditionsHigh-concentration UV resin formulations and prolonged storage

Allows buyers to procure a component that maximizes photoinitiator concentration in solvent-free UV systems without risking shelf-life stability.

Solvent-Free UV-Curable Coatings and Inks

Because it is a liquid at room temperature, 2-methylbenzophenone is the ideal choice for low-VOC and solvent-free UV formulations, where solid initiators would require unwanted solvents or thermal processing .

Manufacturing of Eutectic Photoinitiator Blends

It is a critical procurement item for chemical manufacturers producing high-performance liquid photoinitiator blends. It acts as a melting point depressant when mixed with solid benzophenone derivatives, ensuring the final commercial blend remains a stable liquid[1].

Photochemical Synthesis of Phenyltetralins

In specialized organic synthesis, the rapid photoenolization of 2-methylbenzophenone is exploited to generate a reactive diene intermediate. This allows for UV-driven Diels-Alder cycloadditions with dienophiles (such as maleates) to synthesize complex phenyltetralin derivatives—a pathway impossible with standard benzophenone [2].

Sterically Hindered Pharmaceutical Intermediates

The ortho-methyl group forces the biaryl ketone out of coplanarity. This specific steric hindrance makes it a valuable synthetic building block for active pharmaceutical ingredients (APIs) where a twisted, non-planar molecular conformation is required for target receptor binding[3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.1

Exact Mass

196.0888

Boiling Point

308.0 °C

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

LSN1480NFF

GHS Hazard Statements

Aggregated GHS information provided by 465 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (94.84%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (94.84%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (94.84%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

131-58-8

Wikipedia

2-methylbenzophenone

General Manufacturing Information

Methanone, (2-methylphenyl)phenyl-: ACTIVE

Dates

Last modified: 08-15-2023
1: Mateos J, Cherubini-Celli A, Carofiglio T, Bonchio M, Marino N, Companyó X, Dell'Amico L. A microfluidic photoreactor enables 2-methylbenzophenone light-driven reactions with superior performance. Chem Commun (Camb). 2018 Jun 19;54(50):6820-6823. doi: 10.1039/c8cc01373j. PubMed PMID: 29611575.
2: Bradley EL, Stratton JS, Leak J, Lister L, Castle L. Printing ink compounds in foods: UK survey results. Food Addit Contam Part B Surveill. 2013;6(2):73-83. doi: 10.1080/19393210.2012.725774. Epub 2012 Oct 2. PubMed PMID: 24779870.
3: Li Z, Liu W, Chen X, Jia S, Wu Q, Zhu D, Ma Y. [Cloning and characterization of a novel carbonyl reductase for asymmetric reduction of bulky diaryl ketones]. Sheng Wu Gong Cheng Xue Bao. 2013 Jan;29(1):68-77. Chinese. PubMed PMID: 23631119.
4: Gruendling T, Oehlenschlaeger KK, Frick E, Glassner M, Schmid C, Barner-Kowollik C. Rapid UV light-triggered macromolecular click conjugations via the use of o-quinodimethanes. Macromol Rapid Commun. 2011 Jun 1;32(11):807-12. doi: 10.1002/marc.201100159. Epub 2011 Apr 5. PubMed PMID: 21469243.

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